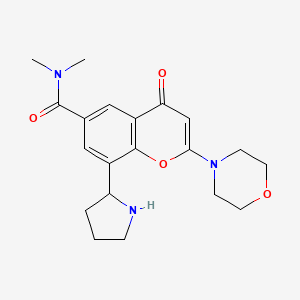
7-Nitroisoquinoline2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitroisoquinoline N-oxide is a heterocyclic organic compound characterized by the presence of a nitro group at the 7th position and an N-oxide functional group on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoquinoline2-oxide can be achieved through several methods. One efficient approach involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is performed under mild conditions without the need for organic solvents, additives, or ligands, resulting in moderate to high yields . Another common method involves the oxidation of isoquinoline derivatives using reagents such as sodium percarbonate or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and packed-bed microreactors has been explored to enhance the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Nitroisoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-aminoisoquinoline derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of palladium catalysts or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate or bromine in acetic acid are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher-order N-oxide derivatives.
Reduction: Formation of 7-aminoisoquinoline derivatives.
Substitution: Introduction of various functional groups at activated positions on the isoquinoline ring.
Aplicaciones Científicas De Investigación
7-Nitroisoquinoline N-oxide has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Medicine: Research into its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Nitroisoquinoline2-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with nucleophilic sites on biomolecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Quinoline N-oxide: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
7-Nitroquinoline: Lacks the N-oxide group, resulting in distinct chemical properties and biological activities.
Quinoxaline 1,4-di-N-oxide: Known for its antibacterial properties and used as a growth promoter in animal feed
Uniqueness: 7-Nitroisoquinoline N-oxide is unique due to the presence of both nitro and N-oxide functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
7-nitro-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-4-3-7-1-2-9(11(13)14)5-8(7)6-10/h1-6H |
Clave InChI |
ORFXPBGTZXCOBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorobenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8483352.png)
![Tert-butyl 4-[5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8483355.png)




![N-[(Benzyloxy)carbonyl]-N-methylglycyl-L-proline](/img/structure/B8483387.png)
![9,9'-spirobi[fluorene]-2,2'-dicarboxylic Acid](/img/structure/B8483390.png)




